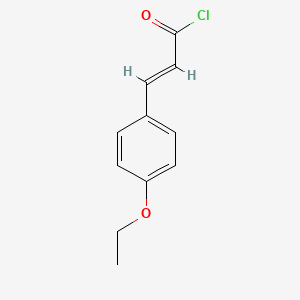

(2E)-3-(4-Ethoxyphenyl)acryloyl chloride

Description

(2E)-3-(4-Ethoxyphenyl)acryloyl chloride is an α,β-unsaturated acyl chloride characterized by an ethoxy substituent at the para position of the phenyl ring. Acryloyl chlorides are pivotal intermediates in organic synthesis, enabling the preparation of chalcones, amides, and polymers via nucleophilic acyl substitution or conjugate addition reactions .

Properties

IUPAC Name |

(E)-3-(4-ethoxyphenyl)prop-2-enoyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClO2/c1-2-14-10-6-3-9(4-7-10)5-8-11(12)13/h3-8H,2H2,1H3/b8-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNFAZBCJDBLHQN-VMPITWQZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C=CC(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)/C=C/C(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(4-Ethoxyphenyl)acryloyl chloride typically involves the reaction of (2E)-3-(4-Ethoxyphenyl)acrylic acid with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the carboxylic acid group is converted to an acyl chloride group. The general reaction scheme is as follows:

(2E)-3-(4-Ethoxyphenyl)acrylic acid+SOCl2→(2E)-3-(4-Ethoxyphenyl)acryloyl chloride+SO2+HCl

Industrial Production Methods: In an industrial setting, the production of (2E)-3-(4-Ethoxyphenyl)acryloyl chloride may involve continuous flow processes to ensure efficient conversion and high yield. The use of automated systems and controlled reaction conditions can help in scaling up the production while maintaining product purity.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: (2E)-3-(4-Ethoxyphenyl)acryloyl chloride can undergo nucleophilic substitution reactions where the chloride group is replaced by various nucleophiles such as amines, alcohols, or thiols.

Addition Reactions: The compound can participate in addition reactions across the double bond, such as hydrogenation or halogenation.

Polymerization Reactions: The acryloyl chloride moiety can undergo polymerization reactions to form polymers with specific properties.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as amines (e.g., aniline) or alcohols (e.g., methanol) under basic conditions.

Addition Reactions: Hydrogen gas with a palladium catalyst for hydrogenation or bromine for halogenation.

Polymerization: Radical initiators such as azobisisobutyronitrile (AIBN) for free radical polymerization.

Major Products Formed:

Substitution Reactions: Formation of amides, esters, or thioesters.

Addition Reactions: Formation of saturated or halogenated derivatives.

Polymerization: Formation of polyacrylates or related polymers.

Scientific Research Applications

Chemistry:

Synthesis of Complex Molecules: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Polymer Chemistry: Utilized in the preparation of functional polymers with specific properties.

Biology:

Bioconjugation: Employed in the modification of biomolecules for research purposes.

Medicine:

Drug Development: Investigated for its potential use in the synthesis of drug candidates.

Industry:

Material Science: Used in the development of advanced materials with tailored properties.

Mechanism of Action

The mechanism of action of (2E)-3-(4-Ethoxyphenyl)acryloyl chloride primarily involves its reactivity as an acylating agent. The compound can react with nucleophiles to form covalent bonds, making it useful in various synthetic applications. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The substituent on the phenyl ring significantly influences electronic effects, solubility, and reactivity. Below is a comparative analysis of key analogs:

Key Observations:

- Electronic Effects : Electron-donating groups (e.g., ethoxy, methoxy) stabilize the acryloyl moiety, while electron-withdrawing groups (e.g., nitro, chloro) increase electrophilicity, enhancing reactivity in cross-coupling reactions .

- Solubility: Lipophilic substituents (e.g., methyl, ethoxy) improve solubility in non-polar solvents, whereas polar groups (e.g., nitro, hydroxyl) favor polar solvents .

- Thermal Stability : Higher molecular weight derivatives (e.g., trimethoxyphenyl) exhibit elevated melting/boiling points due to increased van der Waals interactions .

Material Science

- Nitro and Trimethoxyphenyl Derivatives : Applied in fluorescent dyes and photoactive materials due to extended conjugation .

Biological Activity

(2E)-3-(4-Ethoxyphenyl)acryloyl chloride, with the chemical formula C₁₁H₁₁ClO₂ and a molecular weight of 210.66 g/mol, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the compound's biological activity, synthesizing findings from various studies to present a comprehensive overview.

(2E)-3-(4-Ethoxyphenyl)acryloyl chloride is characterized by its reactive acyl chloride group, which is known to facilitate various chemical reactions, including acylation. The compound is synthesized through standard organic chemistry methods involving the reaction of 4-ethoxyphenylacrylic acid with thionyl chloride or other chlorinating agents .

Antimicrobial Activity

Recent studies have indicated that compounds similar to (2E)-3-(4-Ethoxyphenyl)acryloyl chloride exhibit significant antimicrobial properties. For instance, chalcone derivatives, which share structural similarities with this compound, have shown efficacy against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for these derivatives ranged from 1–8 µg/mL against various pathogens, including Staphylococcus aureus and Escherichia coli .

| Compound | Target Pathogen | MIC (µg/mL) | Activity Type |

|---|---|---|---|

| Chalcone 1 | Staphylococcus aureus | 1 | Antibacterial |

| Chalcone 2 | Escherichia coli | 2 | Antibacterial |

| Chalcone 3 | Salmonella enterica | 4 | Antibacterial |

Anticancer Activity

The anticancer potential of (2E)-3-(4-Ethoxyphenyl)acryloyl chloride has also been investigated, particularly its effects on breast cancer cells. Research indicates that compounds with similar structures can inhibit estrogen receptor alpha (ERα), a common target in breast cancer therapies. The cytotoxicity of these compounds was assessed using cell lines such as MDA-MB-231, with promising results showing significant inhibition of cell proliferation at micromolar concentrations .

Case Study: Breast Cancer Cell Line MDA-MB-231

In a study evaluating the effects of related compounds on MDA-MB-231 cells, it was found that several derivatives induced apoptosis and inhibited cell cycle progression. The following table summarizes key findings:

| Compound | Concentration (µM) | Caspase-3 Activity | Cell Viability (%) |

|---|---|---|---|

| Compound A | 1 | 1.33 times increase | 60 |

| Compound B | 10 | 1.57 times increase | 40 |

These results suggest that (2E)-3-(4-Ethoxyphenyl)acryloyl chloride may possess significant anticancer activity through mechanisms involving apoptosis induction and cell cycle arrest.

The mechanisms underlying the biological activities of (2E)-3-(4-Ethoxyphenyl)acryloyl chloride are still being elucidated. However, studies on similar compounds indicate that they may disrupt microtubule assembly and induce oxidative stress in cancer cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.